2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione
Overview
Description
2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H14O4 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-[(5,7-dimethyl-2-oxo-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, the compound can reduce the expression of genes involved in inflammation and immune response. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, it binds to the active site of cyclooxygenase and lipoxygenase enzymes, inhibiting their catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors, such as NF-κB, and preventing their activation . This leads to a decrease in the expression of genes involved in inflammation and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained inhibition of inflammatory pathways and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective and safe . Beyond this range, the risk of adverse effects increases.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions involve conjugation with glucuronic acid, sulfate, or glutathione . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in the levels of key metabolites involved in inflammation and immune response .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for specific binding proteins and its ability to cross cellular membranes . Studies have shown that the compound accumulates in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it interacts with transcription factors and influences gene expression . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4/c1-11-7-12(2)16-9-13(21(24)25-18(16)8-11)10-17-19(22)14-5-3-4-6-15(14)20(17)23/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPWGCSHKFKTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C3C(=O)C4=CC=CC=C4C3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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